Cas no 2227197-85-3 (Cyclobutanamine, 2-methoxy-, (1S,2S)-)

Cyclobutanamine, 2-methoxy-, (1S,2S)- is a chiral amine derivative featuring a cyclobutane ring with a methoxy substituent at the 2-position. The (1S,2S) stereochemistry indicates its specific enantiomeric form, which may be critical for applications in asymmetric synthesis or pharmaceutical intermediates. The cyclobutane scaffold offers structural rigidity, potentially enhancing binding selectivity in biologically active compounds. The methoxy group introduces additional functionality for further derivatization. This compound’s defined stereochemistry and functional group arrangement make it a valuable building block for medicinal chemistry and catalysis research, particularly where precise spatial orientation is required. Its synthesis and handling should adhere to standard safety protocols for amine-containing compounds.
Cyclobutanamine, 2-methoxy-, (1S,2S)- structure
2227197-85-3 structure
Product Name:Cyclobutanamine, 2-methoxy-, (1S,2S)-
CAS No:2227197-85-3
MF:C5H11NO
MW:101.15
MDL:MFCD34169092
CID:5106659
Update Time:2025-10-31

Cyclobutanamine, 2-methoxy-, (1S,2S)- Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanamine, 2-methoxy-, (1S,2S)-
    • (1S, 2S)-2-Methoxy-cyclobutylamine
    • (1S,2S)-2-Methoxycyclobutanamine
    • MDL: MFCD34169092
    • Inchi: 1S/C5H11NO/c1-7-5-3-2-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5-/m0/s1
    • InChI Key: WUELCKYQWFSJNE-WHFBIAKZSA-N
    • SMILES: [C@H]1(N)CC[C@@H]1OC

Cyclobutanamine, 2-methoxy-, (1S,2S)- Pricemore >>

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Additional information on Cyclobutanamine, 2-methoxy-, (1S,2S)-

Compound Overview: Cyclobutanamine, 2-methoxy-, (1S,2S)- (CAS No: 2227197-85-3)

Cyclobutanamine, 2-methoxy-, (1S,2S)-, also known by its CAS number 2227197-85-3, is a unique organic compound with significant potential in various fields of chemistry and materials science. This compound has been the subject of extensive research due to its intriguing structural properties and promising applications in drug discovery and advanced materials development.

The molecular structure of Cyclobutanamine, 2-methoxy-, (1S,2S)- features a cyclobutane ring with an amine group and a methoxy substituent. The stereochemistry at the (1S,2S) configuration plays a crucial role in determining its physical properties and reactivity. Recent studies have highlighted its ability to form stable supramolecular assemblies, making it a valuable component in the design of self-assembling materials.

One of the most notable advancements involving this compound is its application in the development of novel pharmaceutical agents. Researchers have explored its potential as a building block for creating bioactive molecules with specific pharmacokinetic profiles. The methoxy group enhances solubility and bioavailability, while the cyclobutane ring contributes to structural rigidity, which is essential for targeting specific biological pathways.

In the field of materials science, Cyclobutanamine, 2-methoxy-, (1S,2S)- has shown promise as a precursor for high-performance polymers. Its ability to undergo controlled polymerization under mild conditions has led to the creation of materials with exceptional mechanical properties. These polymers are being investigated for use in advanced composites and biodegradable plastics.

The synthesis of this compound involves a multi-step process that includes ring-closing metathesis and stereoselective substitution reactions. Recent breakthroughs in catalytic methods have improved the yield and purity of this compound, making it more accessible for large-scale applications.

In conclusion, Cyclobutanamine, 2-methoxy-, (1S,2S)- stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure and reactivity continue to inspire innovative research directions, positioning it as a key player in future advancements in chemistry and materials science.

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